

1-Boc-3-Iodo-1H-indazole molecular weight and formula

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Compound of Interest

Compound Name: 1-Boc-3-Iodo-1H-indazole

Cat. No.: B153271

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An In-depth Technical Guide to **1-Boc-3-Iodo-1H-indazole**: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-indazole-1-carboxylate, commonly known as **1-Boc-3-iodo-1H-indazole**. This versatile heterocyclic building block is of significant interest to researchers and professionals in organic synthesis and drug development. The strategic placement of the iodine atom at the 3-position, coupled with the Boc-protection at the N-1 position, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex, functionalized indazole derivatives. This guide details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its critical applications in the development of biologically active compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently found in the core structure of biologically active compounds, particularly as protein kinase inhibitors for applications in oncology.^[1] The functionalization of the indazole ring system is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of

drug candidates. Specifically, substitution at the C3-position of the indazole ring is a common and effective approach for generating diverse molecular architectures.[\[2\]](#)

1-Boc-3-iodo-1H-indazole serves as a crucial intermediate in this context. The tert-butyloxycarbonyl (Boc) group at the N-1 position provides temporary protection to the ring nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. More importantly, the iodo group at the C3-position acts as a versatile synthetic handle for introducing a wide range of substituents through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[\[1\]](#)[\[3\]](#) This guide aims to provide the necessary technical details for the effective utilization of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-Boc-3-iodo-1H-indazole** are summarized below. This data is critical for reaction planning, characterization, and quality control.

Property	Value	Source(s)
CAS Number	290368-00-2	[4] [5]
Molecular Formula	C ₁₂ H ₁₃ IN ₂ O ₂	[4] [5] [6]
Molecular Weight	344.15 g/mol	[4] [6]
Appearance	Pale yellow crystalline solid	[4]
Melting Point	93-95 °C	[4]

Spectroscopic Data

Characterization of **1-Boc-3-iodo-1H-indazole** is typically achieved through standard spectroscopic methods. The following data, reported in the literature, are characteristic of the compound's structure[\[4\]](#):

- ¹H-NMR (CDCl₃, δ in ppm): 8.09 (1H, d, J=8.5 Hz), 7.55 (1H, t, J=7.8 Hz), 7.46 (1H, d, J=7.9 Hz), 7.33 (1H, t, J=7.6 Hz), 1.71 (9H, s).

- ^{13}C -NMR (CDCl_3 , δ in ppm): 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.
- Infrared (IR, KBr, ν in cm^{-1}): 1728 (C=O), 1150 (C-O), 424 (C-I).
- High-Resolution Mass Spectrometry (HRMS, ESI): m/z calculated for $\text{C}_{12}\text{H}_{13}\text{IN}_2\text{O}_2$ $[\text{M}+\text{H}]^+$: 344.0022, Found: 344.0016.

Synthesis Protocol and Mechanistic Considerations

The preparation of **1-Boc-3-iodo-1H-indazole** is efficiently achieved through the N-protection of commercially available 3-iodo-1H-indazole. The following protocol is a reliable method that provides a high yield of the pure product.

Experimental Protocol: Boc-Protection of 3-Iodo-1H-indazole

Materials:

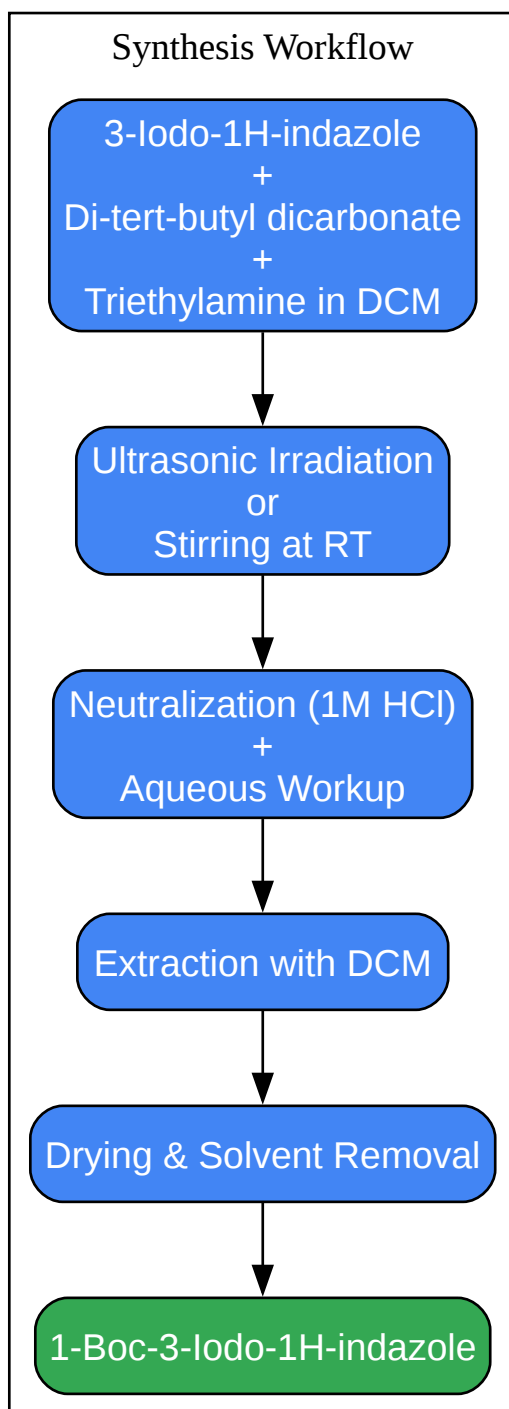
- 3-Iodo-1H-indazole (1.0 equiv)
- Di-tert-butyl dicarbonate (Boc_2O) (1.1-1.2 equiv)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

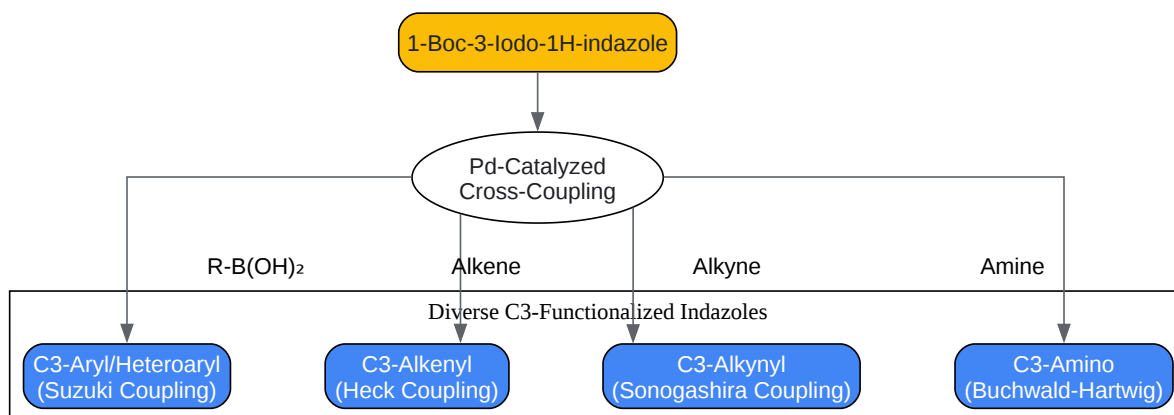
Procedure:

- To a solution of 3-iodo-1H-indazole (0.2 g, 0.82 mmol) in dichloromethane, add di-tert-butyl dicarbonate (0.2 g, 0.92 mmol) and triethylamine (1 mL).[4]
- The reaction mixture can be stirred at room temperature or subjected to ultrasonic irradiation for approximately 10 minutes to accelerate the reaction.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, neutralize the reaction mixture carefully with 1M HCl solution.[4]
- Extract the aqueous layer with dichloromethane (3 x 30 mL).[4]
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the pure product as a pale yellow crystalline solid.[4] The reported yield for this procedure is quantitative (100%).[4]

Reaction Workflow and Mechanism

The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on one of the carbonyl carbons of the di-tert-butyl dicarbonate. Triethylamine acts as a base to deprotonate the indazole, increasing its nucleophilicity, and to neutralize the resulting tert-butoxycarboxylic acid byproduct.





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